molecular formula C16H24N2O2S B2448317 N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)furan-2-carboxamide CAS No. 2034307-65-6

N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)furan-2-carboxamide

Cat. No.: B2448317
CAS No.: 2034307-65-6
M. Wt: 308.44
InChI Key: MVLQEVMLXGJQJT-UHFFFAOYSA-N
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Description

N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)furan-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including a furan ring, a piperidine ring, and a thiopyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)furan-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane under basic conditions.

    Introduction of the Thiopyran Ring: The thiopyran ring is introduced via a nucleophilic substitution reaction, where the piperidine intermediate reacts with a thiol compound.

    Coupling with Furan-2-Carboxylic Acid: The final step involves coupling the thiopyran-piperidine intermediate with furan-2-carboxylic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carboxamide group can be reduced to form the corresponding amine.

    Substitution: The thiopyran ring can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted thiopyran derivatives.

Scientific Research Applications

N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)furan-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)quinoline-8-sulfonamide
  • N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide
  • N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-2-(m-tolyl)acetamide

Uniqueness

N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)furan-2-carboxamide is unique due to the presence of the furan ring, which imparts distinct electronic properties and reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and material science.

Properties

IUPAC Name

N-[[1-(thian-4-yl)piperidin-4-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2S/c19-16(15-2-1-9-20-15)17-12-13-3-7-18(8-4-13)14-5-10-21-11-6-14/h1-2,9,13-14H,3-8,10-12H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVLQEVMLXGJQJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC=CO2)C3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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